molecular formula C5H2Br2N4 B071965 2,6-dibromo-7H-purine CAS No. 1196-41-4

2,6-dibromo-7H-purine

Cat. No. B071965
CAS RN: 1196-41-4
M. Wt: 277.9 g/mol
InChI Key: YPFDNCJJFMAZPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-7H-purine consists of a purine core with bromine atoms at the 2 and 6 positions . The molecular weight is 277.9 g/mol.

Scientific Research Applications

Application 1: Radiotracer for Positron Emission Tomography (PET)

  • Scientific Field : Medical Imaging / Clinical Radiopharmacy
  • Summary of the Application : 6-Bromo-7-[11C]methylpurine ([11C]BMP), a derivative of 2,6-dibromo-7H-purine, is a radiotracer used in positron emission tomography (PET) to measure the transport activity of multidrug resistance-associated protein 1 (MRP1) in different tissues . MRP1 plays an important role in the efflux of drugs and endogenous compounds from cells and has been implicated in the pathophysiology of various diseases, including Alzheimer’s disease and chronic respiratory diseases .
  • Methods of Application or Experimental Procedures : [11C]BMP is synthesized by regioselective N7-methylation of 6-bromo-7H-purine (prepared under good manufacturing practice) with [11C]methyl triflate in the presence of 2,2,6,6-tetramethylpiperidine magnesium chloride in a TRACERlab™ FX2 C synthesis module . The total synthesis time is approximately 43 minutes .
  • . An extended single-dose toxicity study conducted in male and female Wistar rats after single intravenous (i.v.) administration of unlabelled BMP (2 mg/kg body weight) revealed no test item related adverse effects . Human dosimetry estimates, based on dynamic whole-body PET data in female C57BL/6J mice, suggested that an i.v. injected activity amount of 400 MBq of [11C]BMP will deliver an effective dose in the typical range of 11C-labelled radiotracers .

Application 2: Anticancer Activity

  • Scientific Field : Oncology
  • Summary of the Application : N-9- and N-7-1,2,3 triazole analogs of 2,6-di-substituted purines, which include 2,6-dibromo-7H-purine, have been reported to exhibit antiproliferative activity . These compounds were tested against various cancer cell lines, including HCT-1, THP-1, IMR-32, and A-549 .
  • Results or Outcomes : One of the compounds was found to be the most potent against the THP-1 and A-549 cell lines, with IC50 values of 0.08 and 0.4 μM respectively .

Application 3: Drug Discovery

  • Scientific Field : Pharmacology
  • Summary of the Application : 6-bromopurine, a derivative of 2,6-dibromo-7H-purine, is listed in the DrugBank database as an experimental small molecule . While its specific applications are not detailed, its presence in this database suggests that it may have potential therapeutic applications that are currently being explored .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

2,6-dibromo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDNCJJFMAZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152519
Record name 2,6-Dibromo-1H-purine
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Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dibromo-7H-purine

CAS RN

1196-41-4
Record name 2,6-Dibromo-9H-purine
Source CAS Common Chemistry
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Record name 2,6-Dibromo-1H-purine
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Record name 1196-41-4
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Record name 2,6-Dibromo-1H-purine
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Record name 2,6-dibromo-1H-purine
Source European Chemicals Agency (ECHA)
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Record name 2,6-DIBROMO-1H-PURINE
Source FDA Global Substance Registration System (GSRS)
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